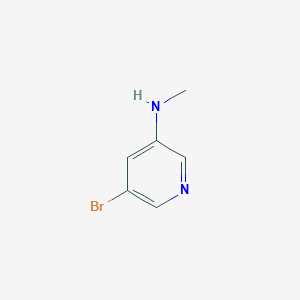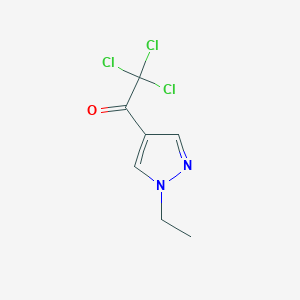
2,2,2-Trichloro-1-(1-ethylpyrazol-4-yl)ethanone
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloro-1-(1-ethylpyrazol-4-yl)ethanone is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
2,2,2-Trichloro-1-arylethanones undergo high yielding reductions to the corresponding 2,2-dichloro-1-arylethanones in the presence of RMgX . A single electron transfer mechanism for the reaction is proposed based on trapping experiments .Scientific Research Applications
Kinetic and Thermodynamic Parameters
- The alcoholysis of similar compounds like 2,2,2-trichloro-1-phenylethanone with various alcohols in the presence of ethylamine leads to the formation of corresponding esters. These reactions, occurring through an addition-elimination process, demonstrate the reactivity and potential applications of similar trichloroethanone derivatives in chemical synthesis (Uieara et al., 1987).
Asymmetric Synthesis
- A process involving 2,2,2-trifluoro-1-furan-2-yl-ethanone, closely related to trichloroethanone, demonstrates its use in the asymmetric synthesis of chiral building blocks like 2,2,2-trifluoro-1-furan-2-yl-ethylamine, highlighting the utility of trichloroethanone compounds in creating enantiomerically pure substances (Demir et al., 2001).
Synthesis of Agricultural Fungicides
- Synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound related to trichloroethanone, is crucial for producing prothioconazole, a promising agricultural fungicide. This indicates the potential of trichloroethanone derivatives in the synthesis of important agricultural chemicals (Ji et al., 2017).
Corrosion Inhibition
- Derivatives of similar compounds, like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, have been studied as corrosion inhibitors for mild steel in acidic environments. This suggests potential applications of trichloroethanone derivatives in industrial corrosion protection (Jawad et al., 2020).
Antimicrobial Activity
- Synthesis of substituted 1,2,3-triazoles, closely related to trichloroethanone derivatives, has shown antimicrobial activity. This underscores the potential of trichloroethanone derivatives in developing new antimicrobial agents (Holla et al., 2005).
Catalytic Behavior in Organic Chemistry
- The synthesis of compounds like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a close relative of trichloroethanone, has been used to prepare tridentate ligands for metal complexes. These complexes show potential in catalyzing reactions like ethylene reactivity, indicating a role for trichloroethanone derivatives in catalysis (Sun et al., 2007).
Grignard-Mediated Reduction
- The reduction of 2,2,2-trichloro-1-aryl-ethanones by Grignard reagents, leading to a variety of organic synthesis products, shows the versatility of trichloroethanone derivatives in organic synthesis (Essa et al., 2015).
properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3N2O/c1-2-12-4-5(3-11-12)6(13)7(8,9)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIXKHGSELEOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-ethylpyrazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396220.png)

![6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1396224.png)
![4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396225.png)

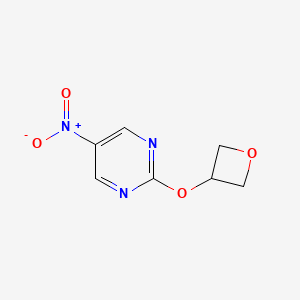
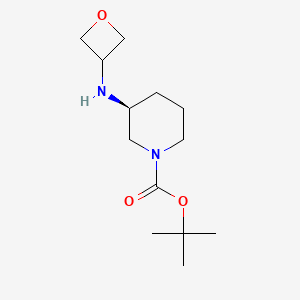

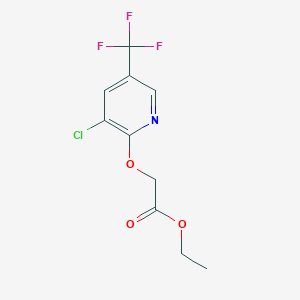
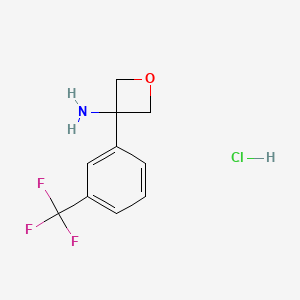
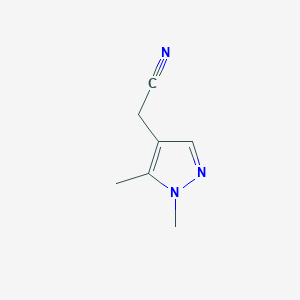
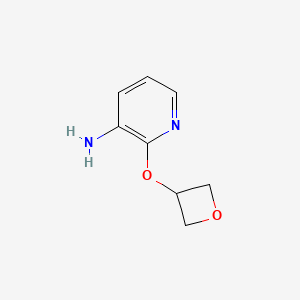
![[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester](/img/structure/B1396239.png)
